molecular formula C19H15F2NO2S B4407327 N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide

N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide

Cat. No. B4407327
M. Wt: 359.4 g/mol
InChI Key: GGMGVZQUMQMQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide, commonly known as DFN-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-2 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

DFN-2 works by inhibiting N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are known to have anti-inflammatory, analgesic, and anxiolytic effects, and by inhibiting this compound, DFN-2 increases the levels of endocannabinoids in the body, leading to these therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that DFN-2 has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. DFN-2 has also been shown to have analgesic effects by reducing pain sensitivity in animal models of pain. Additionally, DFN-2 has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

DFN-2 has several advantages as a research tool, including its high potency and selectivity for N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide inhibition. However, DFN-2 also has some limitations, including its poor solubility in water and its potential for off-target effects on other enzymes.

Future Directions

DFN-2 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some potential future directions for research on DFN-2 include:
1. Clinical trials to determine the safety and efficacy of DFN-2 in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
2. Studies to investigate the potential use of DFN-2 as a pain reliever in humans.
3. Further research to understand the mechanisms underlying the anxiolytic effects of DFN-2 and its potential use in treating anxiety disorders.
4. Studies to investigate the potential use of DFN-2 in combination with other drugs for enhanced therapeutic effects.
In conclusion, DFN-2 is a promising compound with potential therapeutic applications in various diseases. Its inhibition of N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide and subsequent increase in endocannabinoid levels have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other drugs.

Scientific Research Applications

DFN-2 has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that DFN-2 has anti-inflammatory effects by inhibiting N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide, which is responsible for the breakdown of endocannabinoids that have anti-inflammatory properties. DFN-2 has also been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain reliever.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S/c20-19(21)24-17-8-4-3-7-16(17)22-18(23)12-25-15-10-9-13-5-1-2-6-14(13)11-15/h1-11,19H,12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMGVZQUMQMQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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